![molecular formula C18H29NO2 B5128557 1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
1-[6-(4-methoxyphenoxy)hexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4-methoxyphenoxy)hexyl]piperidine, also known as MHP, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. MHP is a piperidine derivative that has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases and disorders.
Mecanismo De Acción
1-[6-(4-methoxyphenoxy)hexyl]piperidine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 1-[6-(4-methoxyphenoxy)hexyl]piperidine increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
1-[6-(4-methoxyphenoxy)hexyl]piperidine has been found to have a number of biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve cognitive function and memory, and protect against oxidative stress. 1-[6-(4-methoxyphenoxy)hexyl]piperidine has also been found to have anti-inflammatory effects, which may help to reduce inflammation in the brain and prevent or slow the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[6-(4-methoxyphenoxy)hexyl]piperidine in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases and disorders. However, one limitation is that more research is needed to fully understand the safety and efficacy of 1-[6-(4-methoxyphenoxy)hexyl]piperidine, as well as its potential side effects.
Direcciones Futuras
There are a number of future directions for research on 1-[6-(4-methoxyphenoxy)hexyl]piperidine, including further studies on its safety and efficacy, as well as its potential use in the treatment of other diseases and disorders. Additionally, research could focus on developing new and more efficient methods for synthesizing 1-[6-(4-methoxyphenoxy)hexyl]piperidine, as well as identifying potential drug targets and developing new therapeutic applications. Overall, 1-[6-(4-methoxyphenoxy)hexyl]piperidine is a promising compound with a wide range of potential applications in the field of medicine and neuroscience.
Métodos De Síntesis
1-[6-(4-methoxyphenoxy)hexyl]piperidine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenol with 1-bromo-6-chlorohexane, followed by the reaction of the resulting product with piperidine. Other methods include the reaction of 4-methoxyphenol with 1-bromo-6-iodohexane, followed by the reaction of the resulting product with piperidine.
Aplicaciones Científicas De Investigación
1-[6-(4-methoxyphenoxy)hexyl]piperidine has been found to have potential therapeutic applications in the treatment of various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and depression. Studies have shown that 1-[6-(4-methoxyphenoxy)hexyl]piperidine has neuroprotective effects, which may help to prevent or slow the progression of these diseases.
Propiedades
IUPAC Name |
1-[6-(4-methoxyphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-20-17-9-11-18(12-10-17)21-16-8-3-2-5-13-19-14-6-4-7-15-19/h9-12H,2-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNMNDIZPWWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Methoxyphenoxy)hexyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
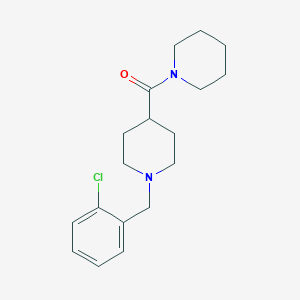
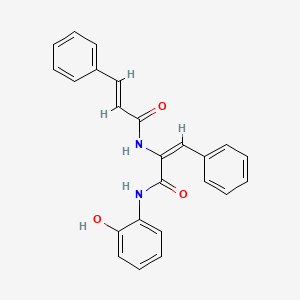
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
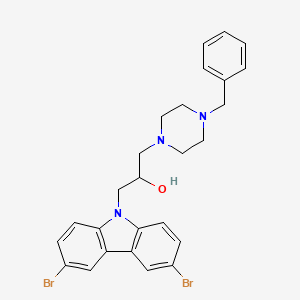
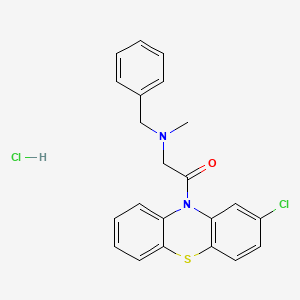
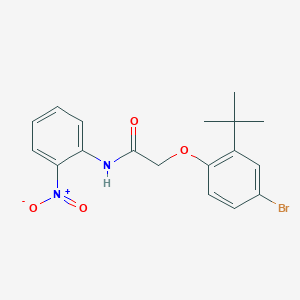
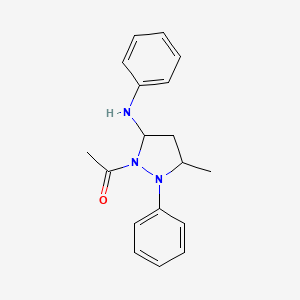
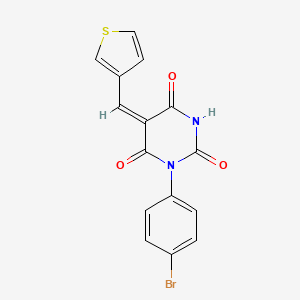
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)
